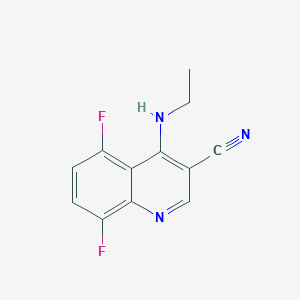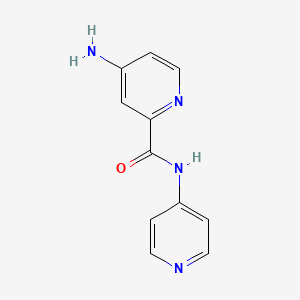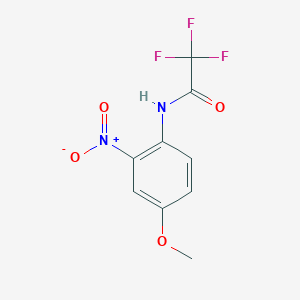![molecular formula C11H19NO4 B7554893 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid, also known as MAPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPPA is a piperidine derivative and has been synthesized using different methods.
作用机制
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid is not fully understood. However, it has been reported to interact with the GABAergic and glutamatergic systems in the brain. It has been suggested that 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid may act as a modulator of the GABAergic system, which could contribute to its potential anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its potential anxiolytic and anticonvulsant effects. Additionally, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been reported to decrease the levels of glutamate in the brain, which could contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments. It is a stable compound and can be synthesized with high purity. Additionally, it has shown potential as a drug candidate for various diseases. However, there are also some limitations associated with 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. The mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic effects.
未来方向
There are several future directions for the research of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. First, further studies are needed to fully understand the mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. Additionally, more research is needed to investigate its potential therapeutic effects in various diseases. Finally, the development of new synthesis methods for 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid could lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has shown potential as an analgesic, anticonvulsant, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid.
合成方法
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid can be synthesized using different methods, including the reaction of piperidine with 2-methoxyacetyl chloride followed by the reaction with 3-bromopropionic acid. Another method involves the reaction of piperidine with 3-bromopropionic acid followed by the reaction with 2-methoxyacetyl chloride. Both methods have been reported in the literature and yield 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid with high purity.
科学研究应用
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to have potential as an analgesic, anticonvulsant, and anti-inflammatory agent. Additionally, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-8-10(13)12-7-3-2-4-9(12)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGQWPHDKAEMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)
![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)